Dimethisterone
Overview
Description
Dimethisterone is a synthetic progestational hormone without significant estrogenic or androgenic properties . It was formerly used as the progestational component in sequential oral contraceptive agents . The molecular weight of Dimethisterone is 340.51 and its formula is C23H32O2 .
Molecular Structure Analysis
The molecular formula of Dimethisterone is C23H32O2 . Its average mass is 340.499 Da and its monoisotopic mass is 340.240234 Da . The structure of Dimethisterone includes 7 of 7 defined stereocentres .
Physical And Chemical Properties Analysis
Dimethisterone has a molecular formula of C23H32O2, an average mass of 340.499 Da, and a monoisotopic mass of 340.240234 Da . It has well-marked oral progestational properties .
Scientific Research Applications
Treatment of Endometrial Conditions
Dimethisterone, a synthetic progestin, has been investigated for its efficacy in treating endometrial hyperplasia and endometrial cancer. Studies have shown its ability to induce regression in adenomatous and atypical hyperplasia and primary endometrial cancer, offering promising therapeutic potential in these areas (Wentz, 1964).
Progestational Properties and Biological Effects
Research has characterized dimethisterone as having strong oral progestational properties, significantly exceeding the activity of other progestational compounds like ethisterone. Notably, it does not exhibit any apparent anabolic or androgenic properties, and does not significantly affect sodium, potassium, or water excretion (David, Fellowes, & Millson, 1959).
Metabolite Identification and Characterization
Studies have identified and characterized the metabolites of dimethisterone. These findings are significant for understanding the drug's pharmacokinetics and its interactions within the body. The major metabolite identified is 6α-methyl-17α-(1-propynyl)-5β-androstane-3α, 17β-diol (Stillwell, Horning, Horning, & Stillwell, 1972).
Impact on Carbohydrate Metabolism
Research into the effects of contraceptive steroids, including dimethisterone, on carbohydrate metabolism, has provided insights into the physiological impacts of this drug beyond its progestational role. These studies help understand the broader metabolic effects of dimethisterone (Yen & Vela, 1968).
Antiandrogenic and Antiuterotropic Activities
Dimethisterone has been evaluated for its antiandrogenic and antiuterotropic activities. This research is crucial for developing therapies targeting conditions influenced by androgen levels (McKinney & Braselton, 1970).
Exploration in Other Therapeutic Areas
Dimethisterone has been investigated for potential applications in other therapeutic areas, such as its effects in experimental pulmonary emphysema, indicating its potential for broader medical use beyond reproductive health (Aviado & McKinney, 1969).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4/h14-15,17-19,25H,6-8,10-13H2,1-4H3/t15-,17+,18-,19-,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHOURKCKUYIGK-RGUJTQARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41354-30-7 (monohydrate) | |
Record name | Dimethisterone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5057834 | |
Record name | Dimethisteron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethisterone | |
CAS RN |
79-64-1 | |
Record name | Dimethisterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethisterone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethisteron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethisterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHISTERONE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIC9M646C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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